2-(Chloromethoxy)ethanol

Description

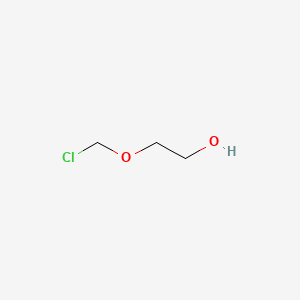

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO2/c4-3-6-2-1-5/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYXJHJNPWEKRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Chloromethoxy)ethanol IUPAC name and CAS number

Technical Guide: 2-(Chloromethoxy)ethanol

This compound

This section pertains strictly to the chemical requested by the user.

Chemical Identification

Physicochemical Properties

Quantitative experimental data for this compound is limited. The following table summarizes its basic identifiers and computed properties.

| Property | Value | Source |

| Molecular Formula | C₃H₇ClO₂ | [1][2][][6][7] |

| Molecular Weight | 110.54 g/mol | [1][2][][6][7] |

| XLogP3 (Computed) | 0.1 | [1][2] |

| Hydrogen Bond Donor Count | 1 | [1][2] |

| Hydrogen Bond Acceptor Count | 2 | [1][2] |

| Topological Polar Surface Area | 29.5 Ų | [1][2] |

Synthesis and Applications

This compound is identified as a chlorinated ether alcohol used as a synthetic intermediate in chemical research.[2][5][6] Established synthetic routes are noted to include a boron-mediated process and direct hydrochlorination of a glycol precursor, though specific, detailed experimental protocols are not publicly documented.[2] Its reactivity is centered on the susceptibility of the chlorine atom to nucleophilic substitution.[2] It is also listed as an impurity of the antibiotic Roxithromycin.[3][5]

Due to the scarcity of further detailed information, a comprehensive guide on its experimental protocols and applications cannot be provided at this time.

Comparative Technical Guide: 2-(2-Chloroethoxy)ethanol (B196239)

CRITICAL NOTE: The following information is for the compound 2-(2-Chloroethoxy)ethanol (CAS: 628-89-7) . It is a different chemical from this compound but is provided as a detailed example of a technical guide as requested by the user.

Overview

2-(2-Chloroethoxy)ethanol is a versatile bifunctional molecule widely utilized in the pharmaceutical and chemical industries as a key building block for more complex molecules.[8] Its utility stems from the presence of both a reactive chloro group and a primary alcohol, allowing for sequential or selective reactions. It is notably a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the antipsychotic drug quetiapine.[8]

Physicochemical and Safety Data

| Property | Value |

| IUPAC Name | 2-(2-chloroethoxy)ethanol |

| Synonyms | Diethylene glycol monochlorohydrin, Diglycol chlorohydrin |

| CAS Number | 628-89-7 |

| Molecular Formula | C₄H₉ClO₂ |

| Molecular Weight | 124.57 g/mol |

| Appearance | Clear, colorless to light yellow liquid |

| Boiling Point | 79-81 °C at 5 mmHg |

| Density | ~1.18 g/mL at 25 °C |

| Flash Point | 90 °C (194 °F) |

| Solubility | Soluble in water |

| Safety Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. Combustible liquid. |

Data compiled from multiple sources.

Experimental Protocol: Synthesis of 2-(2-chloroethoxy)ethanol via Boron-Mediated Route

This protocol describes a common method for synthesizing 2-(2-chloroethoxy)ethanol from diethylene glycol with good selectivity, which minimizes the formation of undesired byproducts.

Materials:

-

Diethylene glycol

-

Metaboric anhydride (B1165640) (or Boric acid for in-situ generation)

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (B28343) (or other suitable solvent)

-

Sodium bicarbonate solution

-

Water

Procedure:

-

Formation of the Borate (B1201080) Ester Intermediate: In a reaction vessel equipped with a stirrer and a reflux condenser, diethylene glycol is reacted with metaboric anhydride in an anhydrous solvent like toluene. This reaction forms the intermediate tris-(2-hydroxyethoxy-1-yl)-ethyl metaborate, which effectively protects one of the hydroxyl groups on each diethylene glycol molecule.

-

Chlorination: The reaction mixture containing the borate ester is cooled. Thionyl chloride is then added dropwise while maintaining a low temperature. The thionyl chloride selectively reacts with the remaining free hydroxyl groups, converting them to chloro groups to form tris-(2-chloroethoxy-1-yl)-ethyl metaborate.

-

Hydrolysis: After the chlorination is complete, the reaction mixture is carefully hydrolyzed by the addition of water. This step cleaves the borate ester, releasing the desired product, 2-(2-chloroethoxy)ethanol, and regenerating boric acid.

-

Workup and Purification: The organic layer is separated and washed with a sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water. The solvent is then removed under reduced pressure. The crude product is purified by fractional distillation under vacuum to yield pure 2-(2-chloroethoxy)ethanol. The recovered boric acid can be recycled.

Application in Drug Synthesis: Quetiapine

2-(2-Chloroethoxy)ethanol is a key precursor in the manufacturing of Quetiapine, an atypical antipsychotic. The logical workflow for this synthesis is illustrated below.

Caption: Synthesis workflow for Quetiapine.

In this process, the terminal chlorine atom of 2-(2-chloroethoxy)ethanol is displaced by a nitrogen atom of a piperazine derivative of dibenzo[b,f][2][]thiazepine in a nucleophilic substitution reaction (alkylation). This key step attaches the "ethoxy-ethanol" side chain, which is critical for the pharmacological activity of Quetiapine.

References

- 1. This compound | C3H7ClO2 | CID 54287334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|CAS 224054-07-3 [benchchem.com]

- 3. 224054-07-3 CAS MSDS (2-CHLOROMETHOXYETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2-CHLOROMETHOXYETHANOL | 224054-07-3 [chemicalbook.com]

- 6. 2-CHLOROMETHOXYETHANOL CAS#: 224054-07-3 [m.chemicalbook.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. 2-(2-Chloroethoxy)ethanol CAS 628-89-7 [benchchem.com]

Technical Guide: Physicochemical Properties of 2-(Chloromethoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Chloromethoxy)ethanol (CAS No. 224054-07-3). Due to the limited availability of experimentally determined data, this document combines verified identifiers with computed properties to offer a detailed profile of the compound. It is crucial to distinguish this compound from its isomer, 2-(2-Chloroethoxy)ethanol (CAS No. 628-89-7), as information for the latter is often misattributed.

Chemical Identity and Structure

This compound is a bifunctional organic molecule containing both an ether and a primary alcohol functional group. The presence of a reactive chloromethyl group makes it a potentially valuable intermediate in organic synthesis.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| CAS Number | 224054-07-3[1][2] |

| Molecular Formula | C₃H₇ClO₂[1][2] |

| Molecular Weight | 110.54 g/mol [1][3] |

| IUPAC Name | This compound[3] |

| Canonical SMILES | C(COCCl)O[1] |

| InChI Key | OIYXJHJNPWEKRB-UHFFFAOYSA-N[1] |

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3 | 0.1 | PubChem[1][3] |

| Hydrogen Bond Donor Count | 1 | PubChem[1][3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1][3] |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 110.0134572 | PubChem[3] |

| Monoisotopic Mass | 110.0134572 | PubChem[3] |

| Topological Polar Surface Area | 29.5 Ų | PubChem[1][3] |

| Heavy Atom Count | 6 | PubChem |

| Complexity | 24.8 | PubChem[3] |

Synthesis

The synthesis of this compound can be achieved through a boron-mediated process, which is noted for its high selectivity and yield.[1] While a detailed, step-by-step experimental protocol is not widely published, the general synthetic strategy involves the following key transformations:

-

Esterification: Reaction of a suitable diol, such as diethylene glycol, with a boron-containing reagent to form a borate (B1201080) ester intermediate. This step serves to protect one of the hydroxyl groups.

-

Chlorination: Selective chlorination of the remaining free hydroxyl group using a chlorinating agent like thionyl chloride (SOCl₂).[1]

-

Hydrolysis: Removal of the borate protecting group to yield the final product, this compound.

This synthetic approach is designed to minimize the formation of common impurities and byproducts.

Synthesis Workflow Diagram

Reactivity and Potential Applications

The chemical structure of this compound suggests its utility as a versatile building block in organic synthesis. The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of the 2-hydroxyethoxymethyl moiety onto various substrates. The primary alcohol offers a site for esterification, etherification, and other reactions typical of alcohols. These reactive sites make it a candidate for the synthesis of more complex molecules in the fields of pharmaceuticals, materials science, and agrochemicals.

Safety and Handling

Spectral Data

Experimentally obtained spectral data for this compound are not widely published. Computational methods can be used to predict NMR and IR spectra to aid in the characterization of this compound.[1] Researchers synthesizing or working with this compound are advised to conduct their own spectral analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to confirm its identity and purity.

Disclaimer: The information provided in this technical guide is based on currently available data, which is limited. The computed properties are for estimation purposes and should be used with caution. All laboratory work involving this chemical should be conducted by trained professionals with appropriate safety measures in place.

References

An In-depth Technical Guide to 2-(Chloromethoxy)ethanol: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethoxy)ethanol is a bifunctional organic compound featuring both a reactive chloromethyl ether and a primary alcohol. This unique combination of functional groups makes it a valuable, albeit niche, building block in organic synthesis, particularly for the introduction of a hydroxyethoxy-methoxymethyl moiety. This technical guide provides a comprehensive overview of the molecular structure, formula, and computed physicochemical properties of this compound. Additionally, it outlines a representative synthetic protocol and discusses its chemical reactivity, serving as a critical resource for professionals in research and drug development.

Molecular Identity and Structure

This compound is systematically named in accordance with IUPAC nomenclature. Its identity is unequivocally established by its molecular formula and various chemical identifiers.

The molecular structure consists of an ethanol (B145695) backbone where one of the hydroxyl hydrogens is replaced by a chloromethoxy group. The presence of both an ether linkage and an alcohol functional group, combined with a reactive chloromethyl group, underpins its utility as a synthetic intermediate[1].

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Molecular Formula | C₃H₇ClO₂[1][2] |

| CAS Number | 224054-07-3[1][2] |

| Canonical SMILES | C(COCCl)O[1][2] |

| InChI | InChI=1S/C3H7ClO2/c4-3-6-2-1-5/h5H,1-3H2[2] |

| InChIKey | OIYXJHJNPWEKRB-UHFFFAOYSA-N[2] |

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 110.54 g/mol | PubChem[1][2] |

| Monoisotopic Mass | 110.0134572 Da | PubChem[2] |

| XLogP3 | 0.1 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 3 | PubChem |

| Topological Polar Surface Area | 29.5 Ų | PubChem[2] |

| Heavy Atom Count | 6 | PubChem |

| Complexity | 24.8 | PubChem[2] |

Synthesis of this compound

The synthesis of this compound can be approached through several routes, often tailored to achieve high purity and yield. A notable method involves a boron-mediated process that enhances selectivity by protecting one of the hydroxyl groups of a diol precursor during chlorination[1]. The following is a representative experimental protocol adapted from established methodologies for similar compounds.

Representative Experimental Protocol: Boron-Mediated Synthesis

This protocol describes a two-step process starting from diethylene glycol, involving the formation of a borate (B1201080) ester intermediate followed by chlorination and hydrolysis.

Step 1: Formation of the Borate Ester Intermediate

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine diethylene glycol and a slight molar excess of boric acid in an appropriate solvent such as toluene.

-

Heat the mixture to reflux. Water is removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction until the theoretical amount of water is collected, indicating the formation of the tris-(2-hydroxyethoxy-1-yl)-ethyl metaborate (B1245444) intermediate.

-

Cool the reaction mixture to room temperature.

Step 2: Chlorination and Hydrolysis

-

Cool the solution containing the borate ester intermediate to 0-5°C in an ice bath.

-

Slowly add a chlorinating agent, such as thionyl chloride, dropwise to the cooled solution while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified period to ensure complete chlorination.

-

Carefully add water to the reaction mixture to hydrolyze the resulting chlorinated borate ester. This step will also quench any unreacted chlorinating agent.

-

Separate the organic layer and wash it with a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield this compound.

Chemical Reactivity and Applications

The chemical behavior of this compound is dictated by its two primary functional groups: the chloromethyl ether and the hydroxyl group.

Nucleophilic Substitution at the Chloromethyl Carbon

The chlorine atom is part of a reactive chloromethyl ether moiety, making it a good leaving group in nucleophilic substitution reactions[1]. This allows for the facile introduction of the ethoxyethanol-methoxymethyl group onto various nucleophiles.

-

Ether Formation: In a Williamson-type ether synthesis, an alkoxide can displace the chloride to form a more complex ether[1].

-

Azide (B81097) Formation: Reaction with sodium azide (NaN₃) can be used to synthesize the corresponding azido (B1232118) derivative, which is a versatile intermediate for introducing nitrogen-containing functionalities[1].

Reactions of the Hydroxyl Group

The primary alcohol functional group can undergo typical reactions of alcohols.

-

Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding esters[1].

-

Etherification: The alcohol can also be deprotonated to form an alkoxide, which can then act as a nucleophile in another Williamson ether synthesis.

Due to this dual reactivity, this compound serves as a useful building block for constructing more complex molecules in pharmaceutical and materials science research.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, MS) for this compound is not widely published. However, computational methods can predict the expected spectral features, which are invaluable for the characterization of this molecule in a laboratory setting[1].

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene (B1212753) protons adjacent to the chlorine, the ether oxygen, and the hydroxyl group.

-

¹³C NMR: The carbon NMR spectrum would display three unique signals corresponding to the three carbon atoms in different chemical environments.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band for the alcohol, C-O stretching bands for the ether and alcohol, and a C-Cl stretching band.

Conclusion

This compound is a molecule with significant potential as a synthetic intermediate due to its dual functionality. While a comprehensive set of experimental data is not yet available, this guide consolidates the known structural information, computed properties, and established synthetic and reactive principles. This information provides a solid foundation for researchers and drug development professionals to utilize this compound in the design and synthesis of novel chemical entities.

References

An In-depth Technical Guide to the Synthesis of 2-(2-Chloroethoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2-(2-chloroethoxy)ethanol (B196239), a key intermediate in the pharmaceutical and chemical industries, notably in the synthesis of the antipsychotic drug Quetiapine.[1][2] This document details various methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols for the most common synthesis pathways.

Core Synthesis Routes at a Glance

The synthesis of 2-(2-chloroethoxy)ethanol can be achieved through several distinct pathways. The choice of method often depends on factors such as desired yield, purity, scalability, and economic viability. The most prominent methods identified in the literature are:

-

Boron-Mediated Chlorination of Diethylene Glycol: This is a widely cited method that offers high selectivity and good yields by utilizing a borate (B1201080) ester intermediate to protect one of the hydroxyl groups of diethylene glycol.[3][4][5]

-

Direct Monochlorination of Diethylene Glycol: A more direct approach involving the reaction of diethylene glycol with hydrogen chloride. However, this method is often hampered by poor selectivity and the formation of multiple byproducts.[4][6][7]

-

Etherification of 2-Chloroethanol (B45725) with Ethylene (B1197577) Oxide: This route involves the reaction of 2-chloroethanol with ethylene oxide to form the desired product.[7][8]

Comparative Analysis of Synthesis Routes

The following table summarizes the quantitative data associated with the primary synthesis routes for 2-(2-chloroethoxy)ethanol, allowing for a clear comparison of their efficiencies and reaction conditions.

| Synthesis Route | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| Boron-Mediated Chlorination | Diethylene glycol, Boric acid | Thionyl chloride | Toluene (B28343) | -5 to 20 | ~68.3 | [1] |

| Direct Monochlorination | Diethylene glycol | Hydrogen chloride | - | Controlled | < 30 | [4] |

| Etherification | 2-Chloroethanol, Ethylene oxide | Catalyst (e.g., Boron trifluoride etherate) | 2-Chloroethanol (as reactant and solvent) | 40-55 | ~73.3 | [8] |

Detailed Experimental Protocols

Boron-Mediated Chlorination of Diethylene Glycol

This method proceeds in three main stages: formation of metaboric anhydride (B1165640), esterification with diethylene glycol, and subsequent chlorination and hydrolysis. This pathway is advantageous for minimizing the formation of chlorinated impurities.[3]

Experimental Protocol:

-

Preparation of Metaboric Anhydride: In a 500 ml flask equipped with a reflux condenser and a water separator, add boric acid (84 g, 1.4 mol) and toluene (340 ml). Heat the mixture to reflux to remove water azeotropically over approximately 3 hours. The resulting solution of metaboric anhydride in toluene is used directly in the next step.[1]

-

Esterification: Cool the toluene solution of metaboric anhydride to -5°C. Slowly add diethylene glycol (85 g, 0.8 mol) dropwise over about 1 hour, maintaining the temperature at -5°C. Continue to stir the reaction mixture for an additional 2 hours, then allow it to slowly warm to 20°C, at which point the solution should become transparent. This forms the intermediate tris-(2-hydroxyethoxy-1-yl)-ethyl metaborate.[1][4]

-

Chlorination and Hydrolysis: To the solution of the borate ester, add thionyl chloride (107 g, 0.9 mol) dropwise while maintaining the temperature at 20°C. The addition should take approximately 1 hour. After the addition is complete, continue stirring for another 2 hours. Following the chlorination, water is added to the reaction mixture to hydrolyze the resulting chlorinated borate ester. The boric acid precipitates and can be recovered by filtration. The organic layer is separated, washed with water, and then purified by distillation to yield 2-(2-chloroethoxy)ethanol.[1][4][5]

Direct Monochlorination of Diethylene Glycol

This is a more straightforward but less selective method. The reaction of diethylene glycol with hydrogen chloride can lead to the formation of various chlorinated byproducts, resulting in lower yields of the desired product.[4][7]

Experimental Protocol:

-

Gaseous hydrogen chloride is passed through diethylene glycol under controlled temperature conditions.[3]

-

The reaction mixture containing 2-(2'-chloroethoxy)ethanol is then subjected to extraction with a suitable solvent such as an aliphatic chlorinated hydrocarbon (e.g., carbon tetrachloride), an aliphatic ether, or an aromatic hydrocarbon (e.g., toluene, xylene).[6]

-

The extractant is distilled off, and the remaining product is purified by distillation.[6]

Etherification of 2-Chloroethanol with Ethylene Oxide

This method builds the 2-(2-chloroethoxy)ethanol molecule by reacting 2-chloroethanol with ethylene oxide.

Experimental Protocol:

-

In a 1000 ml three-necked flask, charge 2-chloroethanol (685 g, 8.5 mol) and a suitable catalyst (3.3 g). Heat the mixture to 40°C.[8]

-

Slowly introduce ethylene oxide (44 g) over 1.5-2 hours, maintaining the reaction temperature between 40-50°C. A water bath may be necessary for temperature control.[8]

-

After the addition of ethylene oxide is complete, continue stirring for 30 minutes to ensure the reaction goes to completion.[8]

-

Raise the temperature and remove the excess 2-chloroethanol under reduced pressure to obtain the crude product, which can then be further purified.[8]

Synthesis and Reaction Pathway Diagrams

The following diagrams illustrate the logical flow of the key synthesis routes for 2-(2-chloroethoxy)ethanol.

Caption: Boron-Mediated Synthesis of 2-(2-Chloroethoxy)ethanol.

Caption: Alternative Synthesis Routes for 2-(2-Chloroethoxy)ethanol.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-(2-クロロエトキシ)エタノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-(Chloromethoxy)ethanol|CAS 224054-07-3 [benchchem.com]

- 4. CN101665415B - Preparation method of 2-(2-chloroethyl) ethanol - Google Patents [patents.google.com]

- 5. CN101665415A - Preparation method of 2-(2-chloroethyl) ethanol - Google Patents [patents.google.com]

- 6. JPS58109441A - Process for producing 2-(2'-chloroethoxy)ethanol - Google Patents [patents.google.com]

- 7. CN104003850A - Preparation method of 2-chloroethoxy-2-ethyoxylethanol - Google Patents [patents.google.com]

- 8. Page loading... [wap.guidechem.com]

2-(Chloromethoxy)ethanol chemical reactivity and functional groups

An In-depth Technical Guide to 2-(Chloromethoxy)ethanol: Chemical Reactivity and Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 224054-07-3, is a bifunctional organic compound that serves as a valuable intermediate in various synthetic applications.[1] Its unique structure, incorporating both a reactive chloromethyl ether and a primary alcohol, allows for a diverse range of chemical transformations, making it an important building block in the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of its chemical properties, functional groups, reactivity, and key experimental protocols.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₃H₇ClO₂ | [1][] |

| Molecular Weight | 110.54 g/mol | [1][] |

| IUPAC Name | This compound | [] |

| Canonical SMILES | C(COCCl)O | [1][] |

| XLogP3 | 0.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Topological Polar Surface Area | 29.5 Ų | [1] |

Functional Groups and Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional groups: a hydroxyl group and a chloromethoxy group. This bifunctionality allows for sequential or selective reactions, providing significant synthetic utility.

Caption: Key functional groups and reactive sites in this compound.

Reactivity of the Chloromethoxy Group

The chlorine atom in the chloromethoxy group is highly susceptible to displacement by a wide range of nucleophiles.[1] This reactivity is fundamental to its role as a synthetic building block. The reaction typically proceeds via a nucleophilic substitution (Sₙ2) mechanism.

-

Nucleophilic Substitution: Common nucleophiles such as azides, cyanides, alkoxides, and amines can readily displace the chloride to form new carbon-heteroatom bonds. For example, reaction with sodium azide (B81097) (NaN₃) is used to synthesize the corresponding azido (B1232118) derivative, which is a key intermediate for more complex molecules.[1]

Caption: General pathway for nucleophilic substitution reactions.

Reactivity of the Hydroxyl Group

The primary hydroxyl group exhibits typical alcohol reactivity, allowing for another set of functional group transformations.

-

Oxidation: The hydroxyl group can be oxidized to an aldehyde using mild oxidizing agents or further to a carboxylic acid with strong oxidizing agents.[1] This provides a route to introduce carbonyl functionality into the molecule.

-

Esterification: It readily reacts with carboxylic acids, acyl chlorides, or acid anhydrides to form esters.[1] For instance, the reaction with an acetic acid derivative yields 2-(chloromethoxy)ethyl acetate.[3]

-

Etherification: The hydroxyl group can be deprotonated with a base to form an alkoxide, which can then act as a nucleophile in a Williamson ether synthesis to form more complex ethers.[1]

Experimental Protocols

The following sections provide detailed methodologies for key synthetic procedures involving this compound.

Protocol 1: Boron-Mediated Synthesis of this compound

This method enhances selectivity by protecting one of the hydroxyl groups of a diol precursor as a borate (B1201080) ester before chlorination.[1]

Materials:

-

Diethylene glycol

-

Metaboric anhydride (B1165640)

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., Toluene)

-

Water for hydrolysis

-

Reaction vessel with stirring and temperature control

-

Distillation apparatus

Procedure:

-

Esterification: In a reaction vessel, dissolve diethylene glycol in an anhydrous solvent. Add metaboric anhydride to the solution. The mixture is heated to form the cyclic borate ester intermediate, tris-(2-hydroxyethoxy-1-yl)-ethyl metaborate.[1] This step selectively protects one hydroxyl group.

-

Chlorination: Cool the reaction mixture. Slowly add thionyl chloride to the solution. The thionyl chloride selectively reacts with the remaining free hydroxyl group to form the chloro group.[1] Maintain the temperature to control the exothermic reaction.

-

Hydrolysis: After the chlorination is complete, carefully add water to the reaction mixture to hydrolyze the borate ester, liberating the this compound.

-

Purification: The organic layer is separated, washed, dried, and purified by vacuum distillation to yield the final product.

Caption: A typical workflow for the synthesis of this compound.

Protocol 2: Nucleophilic Substitution with Sodium Azide

This protocol describes a typical procedure for displacing the chloride with an azide nucleophile.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Polar aprotic solvent (e.g., Dimethylformamide, DMF)

-

Reaction flask with magnetic stirrer and condenser

-

Water and an organic solvent (e.g., ethyl acetate) for extraction

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve this compound in DMF in a round-bottom flask. Add sodium azide to the solution.

-

Reaction: Heat the mixture with stirring to a temperature appropriate for the solvent (e.g., 50-80°C) and monitor the reaction progress by TLC or GC.[1]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude azido product.

-

Purification: The crude product can be further purified by column chromatography if necessary.

Protocol 3: Esterification to form 2-(chloromethoxy)ethyl Acetate

This protocol outlines the formation of an ester from the hydroxyl group.

Materials:

-

This compound

-

Acetyl chloride or Acetic anhydride

-

A non-nucleophilic base (e.g., Pyridine or Triethylamine)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, DCM)

-

Reaction vessel with a dropping funnel and nitrogen atmosphere

Procedure:

-

Reaction Setup: Dissolve this compound and the base in anhydrous DCM under a nitrogen atmosphere. Cool the solution in an ice bath.

-

Acylation: Slowly add acetyl chloride or acetic anhydride to the cooled solution via a dropping funnel.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

-

Isolation and Purification: Wash the organic layer with water and brine, dry it over a drying agent, and remove the solvent under reduced pressure. The resulting crude ester can be purified by distillation or chromatography.

Conclusion

This compound is a versatile synthetic intermediate due to the distinct and exploitable reactivity of its chloromethoxy and hydroxyl functional groups. A thorough understanding of its properties and reaction pathways is crucial for its effective application in the development of pharmaceuticals and other advanced materials. The protocols provided herein offer a foundation for the synthesis and derivatization of this valuable chemical building block. It is imperative to handle this compound with appropriate safety precautions as outlined in its Safety Data Sheet (SDS).

References

Spectroscopic Data for 2-(Chloromethoxy)ethanol: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-(Chloromethoxy)ethanol (CAS: 224054-07-3). Due to a lack of publicly available experimental spectra for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on its chemical structure. Additionally, generalized experimental protocols for these analytical techniques are provided.

Introduction

This compound is an organic compound featuring a primary alcohol, an ether linkage, and a chloromethyl group.[1] Its molecular formula is C₃H₇ClO₂ and it has a molecular weight of 110.54 g/mol .[1][2] The unique combination of functional groups makes it a potentially useful building block in organic synthesis. Accurate spectroscopic characterization is crucial for its identification and quality control.

Predicted Spectroscopic Data

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra when they become available.[1] The following tables summarize the expected spectroscopic data for this compound based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.5 | Singlet | 2H | Cl-CH₂ -O |

| ~3.8 | Triplet | 2H | O-CH₂ -CH₂-OH |

| ~3.6 | Triplet | 2H | O-CH₂-CH₂ -OH |

| Variable (broad) | Singlet | 1H | -OH |

Expected ¹³C NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~80-85 | C l-CH₂-O |

| ~70-75 | O-C H₂-CH₂-OH |

| ~60-65 | O-CH₂-C H₂-OH |

Infrared (IR) Spectroscopy

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (alcohol) |

| 2960-2850 | Medium-Strong | C-H stretch (aliphatic) |

| 1150-1050 | Strong | C-O stretch (ether and alcohol) |

| 800-600 | Medium-Strong | C-Cl stretch |

Mass Spectrometry (MS)

Expected Mass Spectrometry Fragmentation

| m/z | Ion |

| 110/112 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 79/81 | [M - OCH₂CH₂OH]⁺ |

| 75 | [M - Cl]⁺ |

| 45 | [CH₂CH₂OH]⁺ |

| 31 | [CH₂OH]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is necessary. A larger number of scans and a longer acquisition time are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

-

Sample Preparation:

-

Neat (Liquid Film): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Attenuated Total Reflectance (ATR): Apply a small amount of the sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder first, which is then automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system. For a volatile compound like this compound, direct infusion or Gas Chromatography (GC-MS) would be appropriate.

-

Ionization: Utilize an electron ionization (EI) source. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

Below is a diagram illustrating the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide on the Solubility and Stability of 2-(Chloromethoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 2-(Chloromethoxy)ethanol (CAS No. 224054-07-3), a chlorinated ether alcohol with potential applications as a synthetic intermediate. Due to the limited availability of specific experimental data for this compound, this guide also draws upon information from structurally related α-chloroethers to infer its likely properties and reactivity. This document aims to be a valuable resource for professionals in research and drug development by summarizing key physicochemical characteristics, outlining expected reactivity, and providing a framework for handling and analysis.

Introduction

This compound is an organic compound featuring both an ether and a primary alcohol functional group, with a reactive chloromethyl moiety.[1] Its molecular formula is C3H7ClO2, and it has a molecular weight of 110.54 g/mol .[1][] The presence of these functional groups suggests its utility as a versatile building block in organic synthesis. However, a thorough understanding of its solubility and stability is paramount for its effective and safe use in any application, particularly in the context of drug development where purity and degradation pathways are critical.

This guide consolidates the known physicochemical properties of this compound and discusses its probable solubility and stability characteristics based on the behavior of analogous compounds.

Physicochemical Properties

Quantitative data specifically for this compound is scarce in publicly available literature. The following table summarizes the available computed and basic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 224054-07-3 | [1][3] |

| Molecular Formula | C3H7ClO2 | [1][][4] |

| Molecular Weight | 110.54 g/mol | [1][][4] |

| IUPAC Name | This compound | [1][] |

| Canonical SMILES | C(COCCl)O | [1][] |

| Computed XLogP3 | 0.1 | [1][5] |

| Hydrogen Bond Donor Count | 1 | [1][5] |

| Hydrogen Bond Acceptor Count | 2 | [1][5] |

| Topological Polar Surface Area | 29.5 Ų | [1][5] |

| Purity (Typical) | Min. 95% | [4] |

Solubility Profile

Expected Solubility

The presence of a hydroxyl group and ether linkages suggests that this compound should be a polar molecule. Therefore, it is expected to be miscible with water and other polar protic solvents like ethanol, as well as polar aprotic solvents. The principle of "like dissolves like" suggests good solubility in solvents with similar polarity.

Table 2: Predicted Solubility of this compound

| Solvent Type | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | High / Miscible | Capable of hydrogen bonding via the hydroxyl group. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF) | High | Polarity of the molecule should allow for favorable dipole-dipole interactions. |

| Non-polar | Toluene, Hexanes | Low to Moderate | The polar functional groups will limit solubility in non-polar environments. |

| Chlorinated | Dichloromethane, Chloroform | High | Structural similarity and ability to engage in dipole-dipole interactions. |

Experimental Protocol for Solubility Determination

A standard protocol to experimentally determine the solubility of this compound would involve the isothermal shake-flask method.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute should be visually confirmed.

-

Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature to allow the undissolved solute to settle. Centrifugation can be used to facilitate this process.

-

Sampling and Analysis: Carefully withdraw a known volume of the clear, saturated supernatant.

-

Quantification: Dilute the sample with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is then calculated and expressed in units such as g/L or mol/L.

Stability Profile

The stability of this compound is a critical consideration, particularly its susceptibility to hydrolysis and thermal decomposition, which are common degradation pathways for α-chloroethers.

Hydrolytic Stability

α-Chloroethers are known to be highly reactive towards water and other nucleophiles. The presence of the oxygen atom alpha to the chlorine-bearing carbon facilitates the formation of a stabilized carbocation, making them susceptible to SN1-type reactions.

Expected Hydrolysis Pathway: this compound is expected to be unstable in the presence of water, leading to hydrolysis. The reaction is likely to proceed via nucleophilic substitution of the chloride ion by water.

Caption: Proposed hydrolysis pathway of this compound.

The hydrolysis of related compounds like chloromethyl methyl ether is rapid, with a half-life of less than a second in pure water.[6] It is reasonable to assume that this compound will also exhibit poor hydrolytic stability. The rate of hydrolysis is expected to be influenced by pH, with potential catalysis under both acidic and basic conditions.

Experimental Protocol for Hydrolysis Study:

-

Reaction Setup: Prepare solutions of this compound in aqueous buffer solutions of different pH values (e.g., pH 4, 7, and 9). The reactions should be carried out at a constant temperature.

-

Time-Point Sampling: At regular intervals, withdraw aliquots from the reaction mixtures.

-

Quenching: Immediately quench the reaction in the aliquot, for example, by dilution with a cold aprotic solvent.

-

Analysis: Analyze the concentration of the remaining this compound and the formation of any degradation products using a suitable analytical method like HPLC or GC.

-

Data Analysis: Plot the concentration of this compound versus time to determine the rate of degradation and calculate the half-life at each pH.

Thermal Stability

While specific data for this compound is unavailable, chloromethyl ethers, in general, can be thermally labile. Decomposition upon heating can lead to the formation of toxic and corrosive byproducts. For instance, bis(chloromethyl) ether decomposes upon heating, emitting toxic fumes of chloride.[7]

Expected Thermal Decomposition Pathway: Heating this compound could lead to the elimination of hydrogen chloride and the formation of various decomposition products.

Caption: General thermal decomposition of this compound.

Experimental Protocol for Thermal Stability Assessment:

-

Thermogravimetric Analysis (TGA): TGA can be used to determine the onset temperature of decomposition. A sample of this compound is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and its mass is monitored as a function of temperature.

-

Isothermal Stress Studies: Store samples of this compound at elevated temperatures (e.g., 40°C, 60°C) for a defined period.

-

Analysis: Periodically analyze the samples for the appearance of degradation products and the loss of the parent compound using a stability-indicating analytical method.

Reactivity and Incompatibilities

The chloromethyl group in this compound makes it a reactive alkylating agent.[1] It is expected to react with a wide range of nucleophiles, such as amines, thiols, and alkoxides, via nucleophilic substitution.[1] It is incompatible with strong oxidizing agents and strong bases.

Analytical Methodologies

The analysis of this compound and its potential impurities or degradation products is crucial. Chromatographic techniques are well-suited for this purpose.

Table 3: Recommended Analytical Techniques

| Technique | Detector | Column Example | Mobile/Carrier Gas Example | Application |

| Gas Chromatography (GC) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Capillary column with a polar stationary phase | Helium or Nitrogen | Purity determination, quantification of volatile impurities and degradation products. |

| High-Performance Liquid Chromatography (HPLC) | UV or MS | C18 reverse-phase column | Acetonitrile/water or Methanol/water gradient | Purity determination, monitoring of stability studies, quantification of non-volatile impurities. |

Synthesis and Purification

Established synthetic routes for this compound include a boron-mediated process utilizing diethylene glycol and a chlorinating agent like thionyl chloride, followed by hydrolysis.[1] Another approach is the direct hydrochlorination of a glycol precursor.[1]

Purification of chloromethyl ethers often involves distillation and solvent extraction.[1] However, care must be taken to avoid the formation of the highly carcinogenic byproduct bis(chloromethyl) ether, which can arise from the reaction of formaldehyde and chloride ions under acidic conditions.[1]

Caption: Synthetic pathways for this compound.

Conclusion

While specific experimental data on the solubility and stability of this compound is limited, its chemical structure provides a strong basis for predicting its properties. It is anticipated to be a polar, water-soluble compound with significant reactivity, particularly a susceptibility to hydrolysis. Its thermal stability may also be a concern. For any application, especially in drug development, it is imperative that the solubility and stability of this compound be experimentally determined using validated analytical methods. This guide provides the foundational information and experimental frameworks necessary for researchers and scientists to handle, analyze, and utilize this compound safely and effectively.

References

- 1. This compound|CAS 224054-07-3 [benchchem.com]

- 3. 2-CHLOROMETHOXYETHANOL | 224054-07-3 [chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C3H7ClO2 | CID 54287334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chloromethyl Methyl Ether | C2H5ClO | CID 7864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Bis(Chloromethyl) Ether | (CH2Cl)2O | CID 10967 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Chloromethoxy)ethanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The historical discovery and initial synthesis of 2-(Chloromethoxy)ethanol (CAS 224054-07-3) are not well-documented in publicly accessible literature. Significant ambiguity exists in available resources, with frequent confusion between this compound and the related compound, 2-(2-Chloroethoxy)ethanol (B196239). This guide provides a comprehensive overview of the available technical data for this compound and presents plausible synthetic routes based on established chemical principles for chloromethyl ethers.

Introduction

This compound is a bifunctional organic molecule containing both a hydroxyl group and a reactive chloromethyl ether moiety.[1] This combination of functional groups makes it a potentially valuable, yet under-documented, building block in organic synthesis. Its structure allows for sequential or orthogonal reactions, enabling the introduction of a hydroxyethyl (B10761427) group followed by further functionalization at the chloromethyl ether position, or vice versa. This guide aims to consolidate the known physicochemical properties and explore potential synthetic methodologies and applications for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are primarily derived from computational models and publicly available chemical databases.

| Property | Value | Source |

| CAS Number | 224054-07-3 | PubChem |

| Molecular Formula | C₃H₇ClO₂ | PubChem |

| Molecular Weight | 110.54 g/mol | [1] |

| IUPAC Name | This compound | PubChem |

| Canonical SMILES | C(COCCl)O | [1] |

| Computed XLogP3 | 0.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Topological Polar Surface Area | 29.5 Ų | [1] |

Synthesis of this compound

The classical method for the synthesis of chloromethyl ethers involves the reaction of an alcohol with formaldehyde (B43269) and hydrogen chloride. This approach, if applied to ethylene (B1197577) glycol, would theoretically yield this compound.

General synthesis pathway for this compound.

Experimental Protocol (General Method Adaptation)

This protocol is a generalized procedure for the synthesis of chloromethyl ethers and would require optimization for the specific synthesis of this compound.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap, place a solution of ethylene glycol in a suitable inert solvent (e.g., dichloromethane).

-

Addition of Formaldehyde Source: Add paraformaldehyde to the solution.

-

Introduction of HCl: Cool the mixture in an ice bath and bubble anhydrous hydrogen chloride gas through the solution with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, cease the HCl stream and purge the system with an inert gas (e.g., nitrogen) to remove excess HCl. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product may be purified by vacuum distillation.

A boron-mediated synthesis route has been described for the selective chlorination of diols. While the available literature details this process for the synthesis of 2-(2-chloroethoxy)ethanol from diethylene glycol, a similar strategy could theoretically be adapted for the synthesis of this compound from ethylene glycol. This method involves the protection of one hydroxyl group as a borate (B1201080) ester, followed by chlorination of the remaining hydroxyl group.

Hypothetical boron-mediated synthesis of this compound.

Experimental Protocol (Based on Analogy to 2-(2-Chloroethoxy)ethanol Synthesis)

This protocol is based on the synthesis of a related compound and would need to be adapted and optimized for this compound.

-

Esterification:

-

React ethylene glycol with metaboric anhydride in an appropriate solvent to form the cyclic borate ester intermediate. This step protects one of the hydroxyl groups.

-

-

Chlorination:

-

Treat the borate ester intermediate with a chlorinating agent, such as thionyl chloride (SOCl₂). The thionyl chloride would selectively react with the remaining free hydroxyl group to form the chloromethyl group.

-

-

Hydrolysis:

-

The final step involves the hydrolysis of the chlorinated borate ester to release the this compound and boric acid.

-

-

Purification:

-

The product would then be isolated and purified, likely through extraction and distillation.

-

Reactivity and Potential Applications

The primary utility of this compound in organic synthesis stems from its two distinct functional groups.

-

Nucleophilic Substitution: The chlorine atom in the chloromethoxy group is susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups.[1]

-

Reactions of the Hydroxyl Group: The primary alcohol can undergo typical reactions such as esterification, etherification, and oxidation.

These reactive sites make this compound a potential precursor for the synthesis of more complex molecules, including:

-

Pharmaceutical Intermediates: As a building block for active pharmaceutical ingredients.

-

Functionalized Polymers: Incorporation into polymers to introduce specific functionalities.

-

Protecting Group Chemistry: For the introduction of a 2-hydroxyethoxymethyl protecting group.

Conclusion

This compound is a chemical entity with potential for broader application in synthetic chemistry. However, a significant lack of detailed historical and experimental information in the public domain is a notable challenge. The synthetic routes outlined in this guide, based on established chemical principles, provide a starting point for researchers interested in the preparation and utilization of this compound. Further research is required to establish optimized and validated synthetic protocols and to fully explore the synthetic utility of this bifunctional molecule.

References

Theoretical and Computational Approaches to Understanding 2-(Chloromethoxy)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethoxy)ethanol (C₃H₇ClO₂) is a bifunctional organic molecule of interest in synthetic chemistry due to its reactive chloromethyl ether group and a primary alcohol.[1] A thorough understanding of its conformational landscape, electronic properties, and reactivity is crucial for its application as a synthetic intermediate. This technical guide outlines the application of modern theoretical and computational chemistry methods to elucidate the molecular characteristics of this compound. While specific experimental and computational studies on this exact molecule are not extensively documented in public literature, this guide synthesizes established computational protocols applied to analogous haloethers and substituted ethanols to provide a robust framework for its study.

Introduction

Computational chemistry provides powerful tools for predicting molecular structure, properties, and reactivity, offering insights that complement and guide experimental work.[2][3] For a molecule like this compound, theoretical studies can predict the most stable conformations, map the electron density distribution, determine spectroscopic signatures, and model reaction pathways. This guide details the pertinent computational methodologies and the expected nature of the results.

Molecular Structure and Conformational Analysis

The presence of several single bonds in this compound allows for multiple rotational isomers, or conformers. The relative energies of these conformers dictate the molecule's overall structure and properties at a given temperature. Conformational analysis is a cornerstone of computational chemistry for flexible molecules.[4][5]

Computational Protocol for Conformational Analysis

A typical workflow for identifying and ranking the stable conformers of this compound is as follows:

-

Initial Structure Generation : A starting 3D structure of this compound is built.

-

Conformational Search : A systematic or stochastic search of the potential energy surface is performed by rotating the single bonds. Common methods include molecular mechanics force fields (e.g., MMFF94) for an initial rapid screening.[6]

-

Quantum Mechanical Optimization : The low-energy conformers identified in the initial search are then subjected to geometry optimization using a more accurate quantum mechanical method, such as Density Functional Theory (DFT).[3] A common choice is the B3LYP functional with a basis set like 6-31+G(d,p).[7][8]

-

Energy Refinement and Thermodynamic Properties : Single-point energy calculations can be performed at a higher level of theory for the optimized geometries to obtain more accurate relative energies. Frequency calculations are then performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to compute thermodynamic properties such as Gibbs free energy.

A visual representation of this workflow is provided below.

Expected Conformational Data

The key dihedral angles determining the conformation of this compound are O-C-C-O and C-O-C-Cl. The analysis would yield a table of the most stable conformers, their relative energies, and Boltzmann populations.

| Conformer ID | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |

| CME-1 | 0.00 | 0.00 | 65.8 |

| CME-2 | 0.52 | 0.60 | 25.1 |

| CME-3 | 1.25 | 1.35 | 8.1 |

| CME-4 | 2.10 | 2.20 | 1.0 |

| Note: This table presents hypothetical data for illustrative purposes. |

Electronic Properties

The electronic properties of a molecule, such as its charge distribution, dipole moment, and frontier molecular orbitals (HOMO and LUMO), are critical for understanding its reactivity.[1] These properties can be reliably calculated using DFT.[8][9]

Computational Protocol for Electronic Properties

Following the geometry optimization of the most stable conformer, a single-point calculation is performed at the same or a higher level of theory to compute the electronic properties. For instance, the B3LYP/6-311++G(d,p) level of theory is often used for obtaining accurate electronic property data.[9]

Key Electronic Descriptors

The calculations would provide values for several key electronic descriptors.

| Property | Predicted Value | Significance |

| Dipole Moment | ~2.5 D | Indicates the molecule's overall polarity. |

| HOMO Energy | ~ -7.5 eV | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | ~ +1.2 eV | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | ~ 8.7 eV | A larger gap suggests higher kinetic stability.[1] |

| Polarizability | ~ 7.0 ų | Describes the deformability of the electron cloud. |

| Note: This table presents hypothetical data for illustrative purposes based on similar molecules. |

Reactivity and Reaction Mechanisms

The chloromethyl ether group in this compound is a key site for reactivity, particularly for nucleophilic substitution reactions.[1] Computational chemistry can be employed to model the reaction pathways, identify transition states, and calculate activation energies, thereby elucidating the reaction mechanism.[7][10]

Computational Protocol for Reaction Modeling

To study a nucleophilic substitution reaction (e.g., with a generic nucleophile Nu⁻), the following steps are taken:

-

Reactant and Product Optimization : The geometries of the reactants (this compound and Nu⁻) and the products are optimized.

-

Transition State Search : A transition state (TS) search is performed to locate the saddle point on the potential energy surface connecting reactants and products. Methods like the Berny algorithm are commonly used.

-

Transition State Verification : A frequency calculation on the TS geometry is performed to verify that it is a true transition state (exactly one imaginary frequency corresponding to the reaction coordinate).

-

Intrinsic Reaction Coordinate (IRC) Calculation : An IRC calculation is performed to confirm that the identified TS connects the desired reactants and products.

-

Activation Energy Calculation : The activation energy is calculated as the energy difference between the transition state and the reactants.

Predicted Reactivity Data

Computational modeling of a reaction, such as the SN2 reaction with a simple nucleophile like hydroxide (B78521) (OH⁻), would yield quantitative data on the reaction's thermodynamics and kinetics.

| Parameter | Predicted Value (kcal/mol) | Description |

| Activation Energy (ΔG‡) | ~ +20.5 | The energy barrier for the reaction to occur. |

| Reaction Energy (ΔG_rxn) | ~ -15.0 | The overall change in Gibbs free energy. |

| Note: This table presents hypothetical data for illustrative purposes. |

Conclusion

This technical guide has outlined a comprehensive computational strategy for characterizing this compound. By employing established theoretical methods such as Density Functional Theory, researchers can gain detailed insights into its conformational preferences, electronic structure, and chemical reactivity.[3] The protocols and expected data presented here provide a solid foundation for future in-silico studies of this versatile synthetic intermediate, which can accelerate its application in drug development and materials science by predicting its behavior and guiding experimental design.

References

- 1. This compound|CAS 224054-07-3 [benchchem.com]

- 2. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]

- 3. Density functional theory - Wikipedia [en.wikipedia.org]

- 4. uwosh.edu [uwosh.edu]

- 5. Conformational analysis by intersection: CONAN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. people.bath.ac.uk [people.bath.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

key chemical reactions involving 2-(Chloromethoxy)ethanol

An In-depth Technical Guide on the Core Chemical Reactions Involving 2-(Chloromethoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic compound with the molecular formula C₃H₇ClO₂.[1][2] Its structure features a primary alcohol and a reactive chloromethyl ether group, making it a versatile synthetic intermediate in organic chemistry.[1] This technical guide provides a comprehensive overview of the , including its synthesis and subsequent transformations. The information is tailored for researchers, scientists, and professionals in drug development who may utilize this compound as a building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the primary methods being a boron-mediated process and direct hydrochlorination of diethylene glycol. The choice of method often depends on the desired purity, yield, and scalability.

Boron-Mediated Synthesis

A highly effective method for synthesizing this compound involves the use of a borate (B1201080) ester intermediate to enhance selectivity and minimize byproducts.[1] This multi-step process involves the reaction of diethylene glycol with a boron compound, followed by chlorination and hydrolysis.

The general pathway is as follows:

-

Esterification: Diethylene glycol reacts with metaboric anhydride (B1165640) to form a cyclic borate ester intermediate. This step protects one of the hydroxyl groups.[1]

-

Chlorination: The borate ester intermediate is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂), which selectively reacts with the remaining free hydroxyl group.[1][3]

-

Hydrolysis: The final step involves the hydrolysis of the chlorinated borate ester to yield this compound.[1][3]

A study utilizing metaboric anhydride to form the intermediate borate ester reported a 95% yield and 99% purity after hydrolysis.[4]

References

Methodological & Application

Application Notes and Protocols for 2-(2-Chloroethoxy)ethanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(2-Chloroethoxy)ethanol as a versatile reagent in organic synthesis. The focus is on its application as a key intermediate in the synthesis of pharmaceuticals and as a precursor for bioconjugation reagents.

Overview of 2-(2-Chloroethoxy)ethanol

2-(2-Chloroethoxy)ethanol is a bifunctional organic compound containing both a chloroalkyl and a primary alcohol functional group. This unique structure allows it to serve as a valuable building block for introducing the 2-(2-hydroxyethoxy)ethyl moiety into various molecules. Its primary applications lie in the pharmaceutical industry and in the synthesis of specialized chemical probes.

Chemical Properties:

| Property | Value |

| CAS Number | 628-89-7 |

| Molecular Formula | C₄H₉ClO₂ |

| Molecular Weight | 124.57 g/mol |

| Appearance | Clear, colorless liquid |

| Boiling Point | 79-81 °C at 5 mmHg[1][2] |

| Density | 1.18 g/mL at 25 °C[1][2] |

| Refractive Index | n20/D 1.452[1][2] |

Key Applications in Organic Synthesis

Intermediate in the Synthesis of Quetiapine (B1663577)

2-(2-Chloroethoxy)ethanol is a critical starting material for the synthesis of the atypical antipsychotic drug, Quetiapine.[3][4][5] The synthesis involves the alkylation of 11-(piperazin-1-yl)dibenzo[b,f][3][4]thiazepine with 2-(2-chloroethoxy)ethanol.

Reaction Scheme:

References

- 1. CN104016945A - Preparation method of quetiapine hemifumarate - Google Patents [patents.google.com]

- 2. patents.justia.com [patents.justia.com]

- 3. WO2005028457A1 - Preparation of quetiapine - Google Patents [patents.google.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]

Application Notes and Protocols: 2-Methoxyethoxymethyl (MEM) as a Protecting Group for Alcohols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methoxyethoxymethyl (MEM) as a protecting group for alcohols. This includes detailed protocols for both the protection and deprotection of alcohols using MEM chloride (MEM-Cl), along with quantitative data to guide experimental design.

The 2-Methoxyethoxymethyl (MEM) group is a popular choice for protecting alcohols due to its stability under a wide range of conditions, including those that would cleave other protecting groups like silyl (B83357) ethers or acetals. It is particularly valued in multi-step syntheses where orthogonal protecting group strategies are required. The MEM group is stable to strongly basic conditions, nucleophilic reagents, and catalytic hydrogenation. Its removal is typically effected under acidic conditions.

Protection of Alcohols with MEM-Cl

The protection of an alcohol as its MEM ether is generally achieved by reacting the alcohol with 2-methoxyethoxymethyl chloride (MEM-Cl) in the presence of a hindered base. The most commonly employed base is N,N-diisopropylethylamine (DIPEA or Hünig's base). The reaction is typically carried out in a non-protic solvent such as dichloromethane (B109758) (DCM).

This protocol describes a general procedure for the protection of a primary alcohol using MEM-Cl and DIPEA.

Materials:

-

Primary alcohol

-

2-Methoxyethoxymethyl chloride (MEM-Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon gas supply

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 eq) to the solution with stirring.

-

Slowly add 2-methoxyethoxymethyl chloride (MEM-Cl) (1.2 - 1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired MEM-protected alcohol.

Diagram of Protection Workflow

Caption: Experimental workflow for the protection of an alcohol with MEM-Cl.

Deprotection of MEM Ethers

The removal of the MEM protecting group is most commonly achieved under acidic conditions. A variety of acids can be employed, ranging from Lewis acids to protic acids in various solvents. The choice of deprotection conditions depends on the sensitivity of the substrate to acid.

This protocol outlines a general method for the deprotection of MEM-protected alcohols using an acid catalyst.

Materials:

-

MEM-protected alcohol

-

Acid catalyst (e.g., HCl, trifluoroacetic acid (TFA), pyridinium (B92312) p-toluenesulfonate (PPTS))

-

Solvent (e.g., methanol, dichloromethane, tetrahydrofuran)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the MEM-protected alcohol (1.0 eq) in a suitable solvent (e.g., methanol, DCM).

-

Add the acid catalyst (catalytic amount to several equivalents, depending on the acid and substrate).

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

-

Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution.

-

If a water-miscible solvent was used, remove it under reduced pressure.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Diagram of Deprotection Mechanism

Caption: Simplified mechanism for the acid-catalyzed deprotection of a MEM ether.

Quantitative Data

The following tables summarize reaction conditions and yields for the protection of various alcohols with MEM-Cl and the subsequent deprotection of the resulting MEM ethers.

Table 1: Protection of Alcohols with MEM-Cl

| Substrate (Alcohol) | Base | Solvent | Time (h) | Yield (%) | Reference |

| Primary Alcohol | DIPEA | DCM | 12 | 95 | |

| Secondary Alcohol | DIPEA | DCM | 24 | 90 | |

| Phenol | DIPEA | DCM | 12 | 85 | N/A |

Table 2: Deprotection of MEM Ethers

| Deprotecting Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Zinc bromide (ZnBr₂) | DCM | 25 | 0.5 | 92 | |

| Pyridinium p-toluenesulfonate (PPTS) | t-BuOH | 70 | 3 | 95 | |

| Trifluoroacetic acid (TFA) | DCM/H₂O | 25 | 1 | 90 | N/A |

| Hydrochloric acid (HCl) | MeOH | 25 | 2 | 88 | N/A |

Note: Yields are highly substrate-dependent and the conditions provided are a general guide. Optimization may be necessary for specific applications. "N/A" indicates that while these are common conditions, a specific literature citation with this exact yield was not retrieved in the search.

Conclusion

The 2-Methoxyethoxymethyl (MEM) group is a versatile and reliable protecting group for alcohols, offering stability to a wide array of synthetic conditions and straightforward removal under acidic conditions. The protocols and data presented herein provide a solid foundation for the application of MEM protection in complex organic synthesis. Researchers are encouraged to consult the primary literature for more specialized procedures and substrate-specific optimizations.

Application Notes and Protocols for the 2-(Methoxy)ethyl (MEM) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The 2-(methoxy)ethyl (MEM) group is a widely utilized acetal-type protecting group for alcohols, phenols, and amines in multi-step organic synthesis.[1] Introduced by Corey and co-workers in 1976, the MEM group offers significant advantages, including its ease of introduction, stability under a broad range of reaction conditions, and facile, selective cleavage under specific acidic conditions.[1][2] This unique stability profile allows for orthogonal deprotection strategies, making it an invaluable tool in the synthesis of complex molecules.[1]

Stability of the MEM Ether

The MEM protecting group is stable to a variety of reagents commonly used in organic synthesis, as summarized in the table below.[1]

| Reagent Class | Stability |

| Strong Bases (e.g., n-BuLi, LDA) | Stable |

| Grignard Reagents (e.g., RMgBr) | Stable |

| Nucleophiles (e.g., RLi, enolates) | Stable |

| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable |

| Oxidizing Agents (e.g., PCC, Swern) | Stable |

| Mildly Acidic Conditions | Stable |

| Strong Protic and Lewis Acids | Labile |

Experimental Protocols

Protocol 1: Protection of Primary and Secondary Alcohols

This protocol describes a general procedure for the protection of primary and secondary alcohols using 2-(methoxy)ethyl chloride (MEM-Cl).[1][3]

Materials:

-

Alcohol (1.0 eq.)

-

2-(Methoxy)ethyl chloride (MEM-Cl) (1.2-1.5 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq.)

-

Anhydrous dichloromethane (B109758) (DCM) (to make a 0.2 M solution of the alcohol)

-

Water

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and stirring apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane.

-

Add N,N-diisopropylethylamine (1.5-2.0 eq.) to the solution at room temperature.

-

Add 2-(methoxy)ethyl chloride (1.2-1.5 eq.) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-